molecular formula C14H18O4 B1405201 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene CAS No. 880081-66-3

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Cat. No.: B1405201
CAS No.: 880081-66-3
M. Wt: 250.29 g/mol
InChI Key: ALYGIGQPCFGLPA-UHFFFAOYSA-N
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Description

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a chemical compound with a unique structure that includes multiple ethoxy groups and a phenylacetylene moiety

Preparation Methods

The synthesis of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene typically involves the reaction of phenylacetylene with ethylene oxide derivatives. The process generally includes the following steps:

    Starting Materials: Phenylacetylene and ethylene oxide derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the addition of ethoxy groups.

    Purification: The product is purified using techniques such as solvent distillation, crystallization, and filtration to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of advanced materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene involves its interaction with specific molecular targets and pathways. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical processes. The phenylacetylene moiety can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene can be compared with other similar compounds, such as:

    2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: This compound has a similar ethoxy chain but lacks the phenylacetylene moiety, making it less reactive in certain chemical reactions.

    3-(2-(2-Hydroxyethoxy)ethoxy)propionic acid tert-butyl ester: This compound has a similar structure but includes a propionic acid ester group, which alters its chemical properties and applications.

The unique combination of ethoxy groups and the phenylacetylene moiety in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-[2-(3-ethynylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15/h1,3-5,12,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYGIGQPCFGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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